molecular formula C9H14N2O2 B15321970 3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol

Cat. No.: B15321970
M. Wt: 182.22 g/mol
InChI Key: PMQQTNLULYXABB-UHFFFAOYSA-N
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Description

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with an appropriate amine and reducing agent. One common method includes the reductive amination of 6-methoxypyridine-2-carbaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity and function. The methoxy group on the pyridine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which provides a balance of hydrophilicity and lipophilicity. This balance can enhance its solubility and bioavailability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-2-(6-methoxypyridin-2-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O2/c1-13-9-4-2-3-8(11-9)7(5-10)6-12/h2-4,7,12H,5-6,10H2,1H3

InChI Key

PMQQTNLULYXABB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(CN)CO

Origin of Product

United States

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